molecular formula C18H18BrNO2 B12948692 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Cat. No.: B12948692
M. Wt: 360.2 g/mol
InChI Key: JWKKKQPSWXTCLJ-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one is a brominated isoindolinone derivative featuring a 4-methoxybenzyl substituent and two methyl groups at the 3-position. Its structure combines electron-withdrawing (bromine) and electron-donating (methoxybenzyl) groups, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

7-bromo-2-[(4-methoxyphenyl)methyl]-3,3-dimethylisoindol-1-one

InChI

InChI=1S/C18H18BrNO2/c1-18(2)14-5-4-6-15(19)16(14)17(21)20(18)11-12-7-9-13(22-3)10-8-12/h4-10H,11H2,1-3H3

InChI Key

JWKKKQPSWXTCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 4-Bromo-2-methoxybenzaldehyde

This intermediate is crucial for introducing the 4-methoxybenzyl moiety in the target compound. Efficient preparation methods have been patented and reported, involving:

  • Metal-halogen exchange and formylation : Starting from 1,4-dibromo-2-fluorobenzene, a selective metal-halogen exchange is performed using isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures (0–5 °C). This is followed by formylation with a formyl source such as dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde intermediate.

  • Methoxylation : The intermediate is then reacted with methanol in the presence of a carbonate base (potassium carbonate, sodium carbonate, or cesium carbonate) to substitute the fluorine with a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde.

  • Crystallization and purification : The product is crystallized from alkanes such as heptane to obtain high purity with an overall yield of approximately 57%.

Step Reagents/Conditions Temperature (°C) Solvents Yield (%) Notes
1 1,4-dibromo-2-fluorobenzene + iPrMgCl + THF 0–5 THF, toluene, heptane - Metal-halogen exchange and formylation
2 Intermediate + MeOH + K2CO3 Room temp Methanol, heptane - Methoxylation step
3 Crystallization Room temp Heptane 57 Purification by crystallization

This process avoids cryogenic conditions and uses readily available reagents, making it suitable for scale-up in pharmaceutical synthesis.

Construction of the Isoindolin-1-one Core with 3,3-Dimethyl Substitution

The isoindolinone scaffold is typically synthesized via cyclization reactions involving phthalic anhydride derivatives or substituted benzyl amines. For the 3,3-dimethyl substitution, the following approach is common:

  • Starting materials : 2-bromomethyl-4-methoxybenzaldehyde (or related benzyl halides) and tert-butyl-substituted amines or ketones to introduce the dimethyl groups at the 3-position.

  • Cyclization : Under controlled conditions, the benzyl amine intermediate undergoes intramolecular cyclization to form the isoindolinone ring. Acid catalysts such as concentrated sulfuric acid or Lewis acids may be used to activate carbonyl groups and facilitate ring closure.

  • Bromination : Selective bromination at the 7-position of the isoindolinone ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or side reactions.

  • Purification : The final compound is purified by recrystallization or chromatographic techniques.

This synthetic route is supported by analogous isoindolinone derivatives preparation reported in recent literature, where cyclization and substitution steps are carefully optimized for yield and selectivity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Key Intermediate/Product Notes
1 Metal-halogen exchange & formylation 1,4-dibromo-2-fluorobenzene iPrMgCl, THF, DMF, 0–5 °C 2-fluoro-4-bromobenzaldehyde Selective, low temp
2 Methoxylation 2-fluoro-4-bromobenzaldehyde MeOH, K2CO3, room temp 4-bromo-2-methoxybenzaldehyde Crystallization purification
3 Cyclization Benzyl amine intermediate + tert-butyl ketone Acid catalyst (e.g., H2SO4), heating 3,3-dimethylisoindolin-1-one core Ring closure step
4 Bromination Isoindolinone core NBS or brominating agent, mild conditions 7-bromo-3,3-dimethylisoindolin-1-one Selective bromination
5 Alkylation (benzylation) 7-bromoisoindolinone + 4-methoxybenzyl bromide Base (K2CO3), polar aprotic solvent 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one Final substitution step

Research Findings and Optimization Notes

  • The metal-halogen exchange and formylation step is highly selective and efficient at low temperatures, avoiding cryogenic conditions, which is advantageous for industrial scale-up.

  • The methoxylation step benefits from carbonate bases and crystallization from alkanes, improving purity and yield.

  • Cyclization reactions to form the isoindolinone core require careful control of acid catalyst concentration and temperature to avoid side reactions and ensure high regioselectivity.

  • Bromination at the 7-position is best performed under mild conditions to prevent polybromination or degradation of sensitive functional groups.

  • The benzylation step is optimized by using polar aprotic solvents and mild bases to achieve high substitution efficiency without affecting the bromine substituent.

  • Characterization of intermediates and final products is typically confirmed by 1H NMR, 13C NMR, and mass spectrometry , ensuring structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that isoindolinone derivatives, including 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one, exhibit significant anticancer properties. These compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the isoindolinone structure could enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and death. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Inhibition of PI3K/Akt signaling
PC-310.0Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase

Materials Science Applications

Polymer Chemistry : The compound has been utilized as a building block in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, polymers modified with isoindolinone derivatives demonstrated better resistance to thermal degradation compared to unmodified counterparts .

Nanocomposites : The integration of this compound into nanocomposite materials has been explored for applications in electronics and photonics. Studies indicate that these nanocomposites exhibit unique optical properties, making them suitable for use in sensors and light-emitting devices .

Case Study: Synthesis and Characterization

A comprehensive study was conducted to synthesize this compound through a multi-step reaction involving bromination and subsequent coupling reactions. The synthesized compound was characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Synthesis Steps:

  • Bromination : The starting material underwent bromination using N-bromosuccinimide to introduce the bromine atom at the 7-position.
  • Coupling Reaction : The brominated intermediate was then reacted with 4-methoxybenzylamine via a nucleophilic substitution reaction.

Biochemical Applications

Enzyme Inhibition : Recent studies have suggested that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases that play roles in tumor progression .

Neuroprotective Effects : Preliminary research indicates neuroprotective properties of isoindolinone derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxybenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzyl group in the target compound enhances steric bulk and may improve lipid solubility compared to simpler analogs like 7-Bromo-2,3-dihydro-isoindol-1-one .

Bromination Strategies

  • Target Compound: Likely synthesized via electrophilic bromination or condensation of a pre-brominated intermediate. and describe bromination using Br₂ in acetic acid or analogous conditions for related isoindolinones .
  • Analog Synthesis :
    • 7-Bromo-6-methoxyisoindolin-1-one may involve regioselective bromination of a methoxy-substituted precursor.
    • 4-Bromo-7-nitroisoindolin-1-one (CAS 765948-99-0) requires nitration post-bromination, introducing additional synthetic complexity .

Condensation Reactions

  • The 4-methoxybenzyl group in the target compound could be introduced via a nucleophilic substitution or Friedel-Crafts alkylation, similar to methods in , where a 4-methoxybenzyl group is attached to a pyrazinone scaffold using DIPEA and NMP .
  • In contrast, 4-Bromo-2-methylisoindolin-1-one (CAS 435273-55-5) employs simpler alkylation steps due to its smaller methyl substituent .

Physicochemical and Crystallographic Properties

  • Solubility : The 4-methoxybenzyl group likely improves organic-phase solubility compared to nitro- or hydroxy-substituted analogs. For example, 4-Bromo-7-nitroisoindolin-1-one may exhibit lower solubility in polar solvents due to its nitro group .
  • These tools enable precise analysis of bond lengths, angles, and packing arrangements .

Reactivity and Functionalization

  • The bromine atom in the target compound serves as a site for further functionalization (e.g., Suzuki coupling), similar to strategies used for 7-Bromo-2,3-dihydro-isoindol-1-one .
  • In contrast, the nitro group in 4-Bromo-7-nitroisoindolin-1-one allows for reduction to an amine, expanding its utility in derivatization .

Biological Activity

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one is a synthetic compound belonging to the isoindolinone family. Its structure features a bromine atom and a methoxybenzyl group, contributing to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C₁₈H₁₈BrN₁O₂
  • Molecular Weight : Approximately 348.25 g/mol
  • CAS Number : 2231760-88-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit certain viral infections by interacting with viral replication pathways.
  • Anticancer Activity : Isoindolinones are frequently evaluated for their potential in cancer therapy, and this compound is no exception. It may target specific pathways involved in cancer cell proliferation .
  • Neuroprotective Effects : The structural features of the compound may enhance its ability to protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in critical biochemical pathways. The presence of the bromine atom and methoxybenzyl group likely enhances its binding affinity to these targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound versus other isoindolinone derivatives:

Compound NameStructure FeaturesNotable Activities
6-Bromo-3,3-dimethylisoindolin-1-oneLacks methoxybenzyl groupAntiviral properties
5-Bromoisoindoline hydrochlorideSimple isoindoline structureAnticancer activity
4-Chloro-2,3-dihydroisoindol-1-oneChlorine instead of bromineNeuroprotective effects
5-AminoisoindolineAmino group instead of bromoDiverse biological activities

The structural uniqueness of this compound potentially enhances its biological activity compared to other derivatives within the isoindoline class.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on Antiviral Activity

A study conducted on various isoindolinones demonstrated that this compound exhibited promising antiviral properties against specific viral strains. The mechanism involved inhibition of viral replication through interaction with viral proteins.

Anticancer Activity Research

In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines. The IC50 values obtained were comparable to existing anticancer agents, indicating its potential as a therapeutic candidate .

Neuroprotection Studies

Research focused on neuroprotective effects showed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases .

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